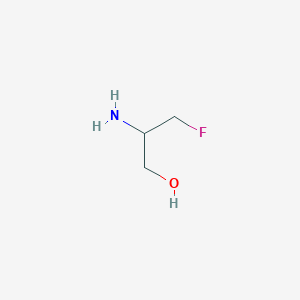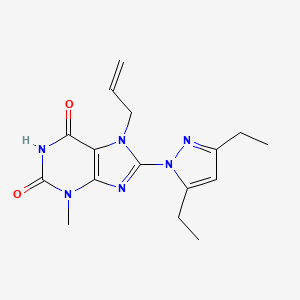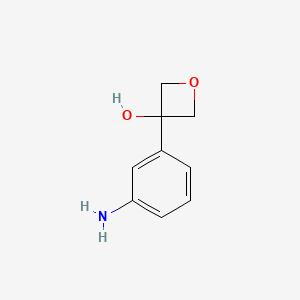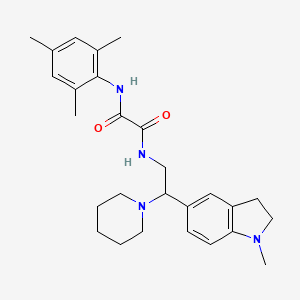
2-Amino-3-fluoropropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-fluoropropan-1-ol is an organic compound with the molecular formula C3H8FNO It is a fluorinated amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain that also includes a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-fluoropropan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-fluoropropanol with ammonia or an amine under controlled conditions. Another method includes the reduction of 2-amino-3-fluoropropanone using a suitable reducing agent such as sodium borohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-amino-3-fluoropropanone in the presence of a palladium catalyst. This method ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. For example, oxidation with potassium permanganate can yield 2-amino-3-fluoropropanone.
Reduction: The compound can be reduced to form various derivatives, such as 2-amino-3-fluoropropane, using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products:
Oxidation: 2-Amino-3-fluoropropanone
Reduction: 2-Amino-3-fluoropropane
Substitution: Various substituted amino alcohols
Applications De Recherche Scientifique
2-Amino-3-fluoropropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential role in modifying biological molecules, such as proteins and nucleic acids, to enhance their stability and activity.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism by which 2-Amino-3-fluoropropan-1-ol exerts its effects depends on its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity. The amino and hydroxyl groups allow for hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
2-Amino-3-chloropropan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
2-Amino-3-bromopropan-1-ol: Contains a bromine atom instead of fluorine.
2-Amino-3-iodopropan-1-ol: Contains an iodine atom instead of fluorine.
Uniqueness: 2-Amino-3-fluoropropan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug design.
Propriétés
IUPAC Name |
2-amino-3-fluoropropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FNO/c4-1-3(5)2-6/h3,6H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJAIMZWZDAYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-6-methyl-2,3-dihydroimidazo[1,2-b]pyrazole](/img/structure/B2541481.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenoxy)-N-methylbenzamide](/img/structure/B2541484.png)
![9-Azabicyclo[4.2.1]nonane-2,5-diol;hydrochloride](/img/structure/B2541485.png)
![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride](/img/structure/B2541486.png)

![N-(3,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2541490.png)
![6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione](/img/structure/B2541491.png)


![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2541497.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(3,4-dichlorophenyl)methylidene]benzenecarbohydrazide](/img/structure/B2541499.png)


![(5Z)-2-(4-methylpiperazin-1-yl)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B2541504.png)
